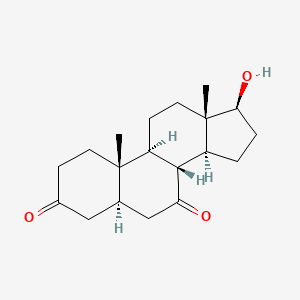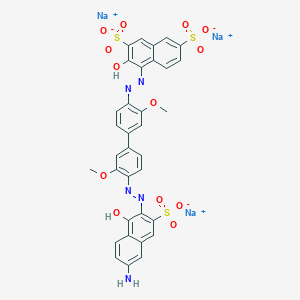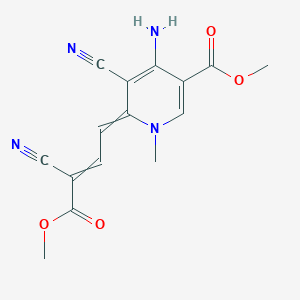
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Cyclization Reactions: Forming the pyridine ring structure.
Functional Group Transformations: Introducing the amino, cyano, methoxy, and carboxylate groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-propylpyridine-3-carboxylate
- Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-ethylpyridine-3-carboxylate
Uniqueness
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C15H14N4O4 |
|---|---|
Molekulargewicht |
314.30 g/mol |
IUPAC-Name |
methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N4O4/c1-19-8-11(15(21)23-3)13(18)10(7-17)12(19)5-4-9(6-16)14(20)22-2/h4-5,8H,18H2,1-3H3 |
InChI-Schlüssel |
OSSZYIWMVDJMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=C(C1=CC=C(C#N)C(=O)OC)C#N)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
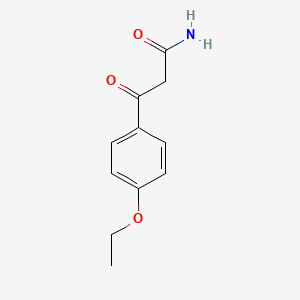
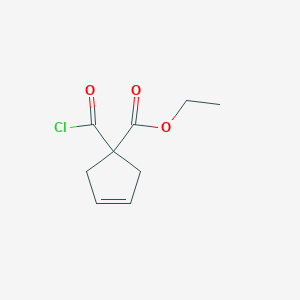
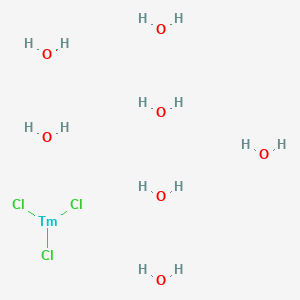
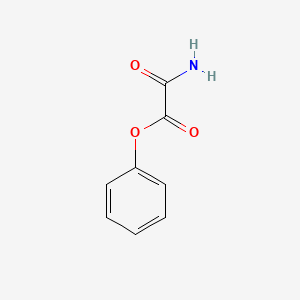
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
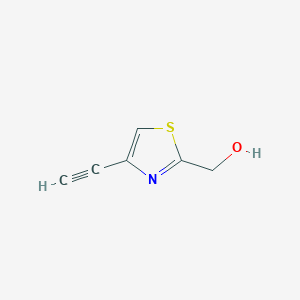
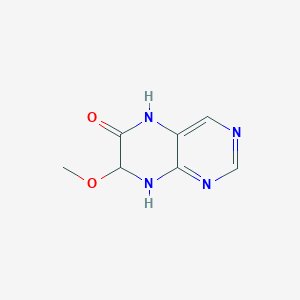

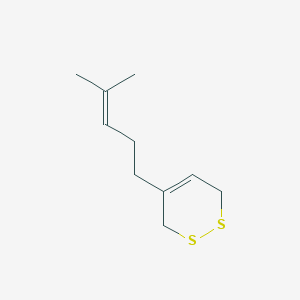
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)

